5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol
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Overview
Description
5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features an amino group at the 5-position, a fluorophenyl group at the 1-position, and a hydroxyl group at the 3-position
Mechanism of Action
Target of Action
The primary target of the compound 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a member of the MAP kinase family, which are involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known that mapks operate within signaling cascades, where they act as integration points for multiple biochemical signals .
Biochemical Pathways
Mapk14 is involved in various signaling pathways, including the mapk signaling pathway, which plays a crucial role in numerous cellular processes .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Given its target, it can be inferred that the compound may have an impact on cellular processes regulated by mapk14 .
Action Environment
These factors can include pH, temperature, and the presence of other molecules, and can significantly affect how a compound behaves in a biological system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-one.
Reduction: Conversion of nitro derivatives to amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-1H-pyrazol-3-ol
- 5-amino-1-(4-bromophenyl)-1H-pyrazol-3-ol
- 5-amino-1-(4-methylphenyl)-1H-pyrazol-3-ol
Uniqueness
5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
3-amino-2-(4-fluorophenyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-6-1-3-7(4-2-6)13-8(11)5-9(14)12-13/h1-5H,11H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSFBYCHYMVLQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=O)N2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693315 |
Source
|
Record name | 5-Amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247169-18-1 |
Source
|
Record name | 5-Amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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